molecular formula C8H6BrF3O B6228997 [2-bromo-6-(trifluoromethyl)phenyl]methanol CAS No. 1214350-24-9

[2-bromo-6-(trifluoromethyl)phenyl]methanol

Cat. No.: B6228997
CAS No.: 1214350-24-9
M. Wt: 255
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Description

[2-bromo-6-(trifluoromethyl)phenyl]methanol is a valuable benzyl alcohol derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features both a bromo substituent and a trifluoromethyl group on an aromatic ring, which, in similar structures, is known to be a key intermediate in the development of active pharmaceutical ingredients and other advanced materials . The bromine atom is a reactive site amenable to cross-coupling reactions, such as Suzuki or Ullmann-type couplings, allowing researchers to create more complex bi-aryl structures . Simultaneously, the hydroxymethyl group can be further functionalized to ethers or esters, or oxidized to the corresponding aldehyde, increasing its utility as a synthetic handle . While specific biological data for this exact compound may not be available, core structures like the trifluoromethyl group and benzamide motifs are frequently explored in drug discovery campaigns. For instance, research into bacterial division inhibitors has highlighted the importance of similar (trifluoromethyl)phenyl scaffolds in the synthesis of compounds targeting the essential cell division protein FtsZ . As such, this chemical is of significant interest for developing new antibacterial agents and probing biological mechanisms. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Please handle with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1214350-24-9

Molecular Formula

C8H6BrF3O

Molecular Weight

255

Purity

95

Origin of Product

United States

The Strategic Importance of Aryl Bromides and Trifluoromethyl Groups

Aryl bromides are foundational building blocks in contemporary organic synthesis, prized for their versatility in a myriad of cross-coupling reactions. nbinno.com The carbon-bromine bond, with its moderate bond dissociation energy, offers a favorable balance of reactivity and stability, making aryl bromides ideal substrates for transformations such as Suzuki, Heck, and Buchwald-Hartwig couplings. perfumerflavorist.com These reactions are instrumental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The bromine atom serves as a reliable synthetic handle, allowing for the strategic introduction of diverse functionalities onto the aromatic ring. perfumerflavorist.com

Complementing the synthetic utility of the aryl bromide, the trifluoromethyl (CF3) group imparts a unique and highly desirable set of properties to organic molecules. nbinno.com Often described as a "super-methyl" group, the CF3 moiety is strongly electron-withdrawing and highly lipophilic. nbinno.com In medicinal chemistry, the introduction of a trifluoromethyl group can profoundly influence a drug candidate's metabolic stability, bioavailability, and binding affinity to biological targets. nbinno.com Its presence can block sites of metabolic oxidation and enhance membrane permeability, leading to improved pharmacokinetic profiles.

Methodological Strides in Fluorinated Aromatic Chemistry

The synthesis of fluorinated aromatic compounds has been a dynamic area of research, driven by the increasing demand for these molecules in various technological sectors. nbinno.com Historically, the introduction of fluorine and trifluoromethyl groups posed significant synthetic challenges. However, recent decades have witnessed the development of a diverse toolkit of fluorination and trifluoromethylation reagents and methodologies.

Innovations in this field include the development of novel nucleophilic and electrophilic trifluoromethylating agents, which offer milder and more selective routes to trifluoromethylated arenes. researchgate.net Furthermore, advancements in transition-metal-catalyzed cross-coupling reactions have enabled the direct trifluoromethylation of aryl halides and other pre-functionalized aromatic compounds. organic-chemistry.org These methodological breakthroughs have made complex fluorinated structures, such as [2-bromo-6-(trifluoromethyl)phenyl]methanol, more accessible for research and development.

Research Focus and Future Directions for 2 Bromo 6 Trifluoromethyl Phenyl Methanol

The specific substitution pattern of [2-bromo-6-(trifluoromethyl)phenyl]methanol, with the bromine and trifluoromethyl groups positioned ortho to the methanol (B129727) moiety, presents unique opportunities and challenges for synthetic chemists. The steric hindrance and electronic effects arising from this arrangement can influence the reactivity of the alcohol and the aromatic ring.

Key research imperatives for this compound include:

Exploration of Novel Synthetic Routes: Developing efficient and scalable syntheses of this compound is crucial for its wider application. This may involve the investigation of novel ortho-lithiation strategies or the use of advanced catalytic methods.

Application in Cross-Coupling Reactions: Investigating the reactivity of the aryl bromide in various cross-coupling reactions will unlock its potential as a versatile building block for the synthesis of more complex molecules.

Derivatization and Biological Screening: The hydroxymethyl group provides a convenient point for further functionalization, allowing for the creation of a library of derivatives. Screening these compounds for biological activity could lead to the discovery of new therapeutic agents.

Materials Science Applications: The unique electronic properties conferred by the trifluoromethyl group make this compound a potential candidate for incorporation into advanced materials, such as liquid crystals or organic light-emitting diodes (OLEDs).

Historical Perspective on Brominated and Trifluoromethylated Phenylmethanols

Strategies for ortho-Bromination and Trifluoromethylation of Phenylmethanol Scaffolds

Achieving the specific substitution pattern of this compound presents a significant synthetic challenge due to the directing effects of the substituents. The hydroxymethyl (-CH₂OH) group is an ortho-, para-directing group, while the trifluoromethyl (-CF₃) group is a meta-directing and deactivating group.

Ortho-Bromination: Direct bromination of a phenylmethanol scaffold already containing a trifluoromethyl group would be complex. However, selective ortho-bromination of phenols is a well-established strategy. mdpi.comnih.gov For instance, the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) has been shown to achieve high selectivity for mono ortho-bromination of para-substituted phenols. mdpi.comnih.gov This selectivity is attributed to a proposed mechanism where the acid conjugates with the phenolic oxygen, directing the bromination to the ortho position. mdpi.com While the substrate is a phenol (B47542), similar directing group strategies could be conceptually applied or adapted for phenylmethanol systems, potentially through the use of a directing group attached to the hydroxyl moiety.

Trifluoromethylation: The introduction of a trifluoromethyl group onto an aromatic ring can be accomplished through various methods. Copper-mediated trifluoromethylation has become a principal approach for preparing such compounds. organic-chemistry.org One strategy involves the decarboxylative trifluoromethylation of benzylic bromodifluoroacetates, catalyzed by copper, which effectively provides trifluoroethylarenes. organic-chemistry.org Another method is the copper-mediated chemoselective trifluoromethylation at the benzylic position of benzyl bromides using stable electrophilic trifluoromethylating reagents. organic-chemistry.org These methods highlight the importance of the precursor's structure in successfully introducing the -CF₃ group.

Precursor Synthesis and Functional Group Interconversions Leading to this compound

Given the challenges of direct functionalization, a more practical approach involves the synthesis of a suitably substituted precursor followed by functional group interconversions (FGI). A common strategy is to synthesize a benzaldehyde (B42025) or benzoic acid derivative and then reduce it to the corresponding benzyl alcohol.

For instance, a plausible synthetic route could begin with the synthesis of 2-bromo-6-(trifluoromethyl)benzoic acid. This precursor could then be reduced to the target compound, this compound. The reduction of benzoic acids to benzyl alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). quora.comdoubtnut.com Alternatively, catalytic hydrogenation over specific catalysts, such as Pt/SnO₂, has been shown to afford excellent selectivity for the conversion of benzoic acid to benzyl alcohol under mild conditions. manchester.ac.uk

Another precursor could be 2-bromo-6-(trifluoromethyl)benzaldehyde. The synthesis of substituted benzaldehydes can be achieved through various one-pot procedures, for example, via the reduction of a Weinreb amide followed by a cross-coupling reaction. rug.nlacs.org A patent describes a method for preparing 2-bromo-6-fluorobenzaldehyde (B104081) from 2-bromo-6-fluorotoluene (B73676), which involves side-chain bromination followed by oxidation. google.com A similar strategy could be envisioned for a trifluoromethyl-substituted analogue. Once the aldehyde precursor is obtained, it can be selectively reduced to the primary alcohol using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). youtube.com

Below is a table outlining a hypothetical synthetic pathway starting from a precursor.

StepStarting MaterialReagent(s)ProductTransformation
12-Bromo-6-(trifluoromethyl)benzoic acid1. SOCl₂2. LiAlH₄ or H₂/CatalystThis compoundCarboxylic acid reduction
22-Bromo-6-(trifluoromethyl)benzaldehydeNaBH₄, Methanol (B129727)This compoundAldehyde reduction

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer efficient and selective routes for constructing complex molecules and are central to modern organic synthesis.

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While not a direct synthesis of the target molecule, palladium-catalyzed cross-coupling reactions are instrumental in building the substituted aromatic core or in the synthesis of precursors. For example, the Suzuki-Miyaura cross-coupling reaction is widely used. Studies have reported the successful palladium-catalyzed coupling of α-(trifluoromethyl)benzyl tosylates with aryl boronic acids to create 1,1-diaryl-2,2,2-trifluoroethanes. researchgate.net Similarly, the coupling of benzyl halides with potassium aryltrifluoroborates is an effective route to diarylmethane structures. nih.gov These examples demonstrate the utility of palladium catalysis in reactions involving trifluoromethylated benzylic systems, suggesting its potential applicability in synthesizing precursors to this compound. Direct arylation of benzyl alcohols via palladium-catalyzed Suzuki-Miyaura coupling has also been achieved, showcasing C-O bond activation. nih.gov

Modern synthetic chemistry is increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thus offering a more atom- and step-economical approach. whiterose.ac.uk Transition-metal-catalyzed C-H activation, particularly at the ortho position to a directing group, has become a powerful synthetic tool. rsc.org For instance, iridium(III) has been used to catalyze the ortho-selective C-H functionalization of arylalkylamines using a carboxybenzyl (Cbz) protecting group as the director. nih.gov Palladium catalysis has also been employed for the N-directed ortho-C-H halogenation of aryltetrazines under mild conditions. nih.gov The enhanced reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes can also be exploited for direct functionalization without a separate directing group. whiterose.ac.uk These emerging methods represent the forefront of synthetic strategy and could potentially lead to more direct and efficient routes to polysubstituted aromatics like this compound.

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. yale.eduorganic-chemistry.org These principles are increasingly important in the synthesis of halogenated aromatic compounds. uni-lj.sitaylorfrancis.com Key principles applicable to the synthesis of this compound include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used into the final product. yale.edu Direct C-H functionalization methods are a prime example of high atom economy, as they avoid the use of pre-installed leaving groups. greenchemistry.ru

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu Transition-metal-catalyzed reactions, which operate with low catalyst loadings, are preferable to using stoichiometric amounts of activating or coupling reagents.

Less Hazardous Chemical Syntheses: Developing methods that use and generate substances with little to no toxicity. yale.edu This includes moving away from hazardous solvents and toxic reagents. For example, developing catalytic hydrogenations to replace metal hydrides for reductions can improve the safety profile of a synthesis. manchester.ac.uk

Design for Energy Efficiency: Minimizing energy requirements by conducting reactions at ambient temperature and pressure whenever possible. yale.edu Microwave-assisted synthesis can sometimes offer energy benefits through rapid, targeted heating. nih.govnih.gov

Applying these principles could involve developing a catalytic C-H bromination/trifluoromethylation sequence or utilizing flow chemistry to improve safety and efficiency.

Microwave-Assisted Synthesis and Reaction Optimization Techniques

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. nih.gov This technique often leads to dramatic reductions in reaction times, increased product yields, and sometimes enhanced selectivity compared to conventional heating methods. nih.govnih.gov The heating mechanism, known as dielectric heating, involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. nih.gov

A comparison of conventional versus microwave-assisted methods often reveals significant advantages for the latter, as illustrated in the table below based on general findings in the literature.

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to daysSeconds to minutes nih.gov
Heating Method Conduction/Convection (slow, non-uniform)Dielectric Heating (rapid, uniform) nih.gov
Yield Often lowerOften higher nih.gov
Side Reactions More prevalent due to prolonged heatingOften reduced
Energy Efficiency LowerHigher, due to targeted heating nih.gov

Mechanistic Pathways of the Hydroxyl Group Reactivity

The primary alcohol functional group is a key site for transformations, most notably through oxidation to form carbonyl compounds or through substitution reactions.

The primary alcohol of this compound can be readily oxidized to its corresponding aldehyde, 2-bromo-6-(trifluoromethyl)benzaldehyde. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are typically employed. Common methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. missouri.edulibretexts.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, at low temperatures, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgadichemistry.com

The mechanism proceeds in several steps:

Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures (typically below -60°C) to form a chloro(dimethyl)sulfonium chloride intermediate, which then decomposes to release carbon monoxide and carbon dioxide, generating the electrophilic chloro(dimethyl)sulfonium ion. wikipedia.orgorganicchemistrytutor.com

Alkoxysulfonium Salt Formation: The alcohol attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium ion, displacing chloride and forming a key alkoxysulfonium salt intermediate. wikipedia.org

Ylide Formation and Elimination: The addition of triethylamine, a non-nucleophilic base, deprotonates the carbon adjacent to the sulfur atom, forming a sulfur ylide. wikipedia.orgorganicchemistrytutor.com This ylide then undergoes an intramolecular elimination via a five-membered ring transition state, where the base abstracts the proton from the alcohol's carbon. This concerted step results in the formation of the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: This reaction uses a hypervalent iodine compound, Dess-Martin periodinane, as the oxidizing agent under mild, often neutral, conditions at room temperature. wikipedia.orgchemistrysteps.com

The mechanism involves the following key steps:

Ligand Exchange: The alcohol substrate coordinates to the iodine center of the DMP reagent, displacing one of the acetate (B1210297) ligands in a ligand exchange reaction. This forms a diacetoxyalkoxyperiodinane intermediate. wikipedia.org

Elimination: An acetate ion, acting as a base, abstracts the proton on the carbon bearing the hydroxyl group. This initiates an elimination process that forms the new carbonyl C=O double bond, releasing the reduced iodinane and acetic acid. libretexts.orgwikipedia.org

Oxidation Method Reagents Typical Conditions Byproducts
Swern Oxidation 1. DMSO, Oxalyl Chloride2. [2-bromo-6-(trifluoromethyl)phenyl]methanol3. Triethylamine-78°C to room temp., CH₂Cl₂Dimethyl sulfide, CO, CO₂, Triethylammonium chloride
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temp., CH₂Cl₂Iodinane, Acetic acid

While direct substitution of the hydroxyl group is common, more advanced transformations can replace it with other functional groups. Deoxytrifluoromethylation is a modern synthetic method that replaces a hydroxyl group with a trifluoromethyl (CF₃) group. nih.govprinceton.edu Given the prevalence of trifluoromethyl groups in pharmaceuticals, this reaction is of significant interest. nih.gov

A recently developed method employs a copper metallaphotoredox-mediated pathway. nih.govosti.gov This process allows for the direct deoxytrifluoromethylation of a wide range of alcohols.

The plausible mechanism involves:

In Situ Activation: The alcohol substrate is first activated in situ, for example, by condensation with a benzoxazolium salt under basic conditions. nih.gov

Photoredox Cycle: A photocatalyst, upon irradiation with light (e.g., blue light), enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) process.

Copper Catalytic Cycle: A copper(I) complex reacts with a trifluoromethyl source (like dMesSCF₃) to form a copper(II)-CF₃ species. This species can then be reduced by the excited photocatalyst to a nucleophilic copper(I)-CF₃ intermediate.

C(sp³)–CF₃ Bond Formation: The activated alcohol substrate reacts with the copper-CF₃ complex, leading to the formation of the C–CF₃ bond and displacement of the activated oxygen group. nih.gov

This reaction is notable for its applicability to primary, secondary, and tertiary alcohols, showcasing its broad substrate scope. nih.gov

Electrophilic and Radical Reactions on the Trifluoromethylated Aromatic Ring

The electronic nature of the trifluoromethyl group heavily influences the reactivity of the aromatic ring towards electrophilic and radical species.

Electrophilic Aromatic Substitution: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com This has two major consequences for electrophilic aromatic substitution (EAS):

Deactivation: The CF₃ group strongly deactivates the aromatic ring towards electrophilic attack by withdrawing electron density, making the ring less nucleophilic. youtube.comvanderbilt.edu Consequently, reactions like nitration or Friedel-Crafts alkylation require harsher conditions compared to benzene.

Meta-Direction: The CF₃ group is a meta-director. When an electrophile does attack the ring, it is directed to the positions meta to the CF₃ group. This is because the carbocation intermediates (arenium ions or sigma complexes) formed from ortho or para attack are significantly destabilized. In these intermediates, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing CF₃ group, which is highly unfavorable. youtube.com The intermediate from meta attack avoids this destabilizing arrangement. vanderbilt.edu

Radical Reactions: Radical reactions on trifluoromethylated aromatic rings can lead to C-H functionalization or, under specific conditions, C-F bond functionalization. ccspublishing.org.cn The addition of a trifluoromethyl radical (CF₃•) to an aromatic ring is a known reaction. rsc.org The CF₃ group on the ring makes it electron-poor, which can influence the regioselectivity of radical attack. Furthermore, modern photochemical methods have been developed for the direct trifluoromethylation of unactivated arenes using radical initiators. acs.org While the existing CF₃ group is deactivating, radical substitution reactions can still occur, often leading to mixtures of products unless guided by other substituents or specific reaction conditions. ccspublishing.org.cnnih.gov

Directed Aromatic Functionalization Strategies

Directed Aromatic Functionalization allows for the regioselective substitution of aromatic protons by leveraging the coordinating ability of a directing group. For this compound, the primary strategies would likely revolve around Directed ortho-Metalation (DoM). In DoM, a functional group on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate a specific ortho position, creating a reactive organometallic intermediate that can then be quenched with an electrophile.

The hydroxymethyl group (-CH₂OH) and its derivatives are known to be effective directing groups in DoM. The oxygen atom can coordinate to the lithium of the organolithium base, directing deprotonation to an adjacent position on the aromatic ring. Similarly, the trifluoromethyl group (-CF₃) can exert a moderate directing effect. In the case of this compound, the directing groups would compete to control the site of metalation.

Table 1: Potential Directed ortho-Metalation of this compound

Directing GroupPredicted Site of MetalationRationalePotential Electrophiles (E+)
-CH₂OH (or protected form, e.g., -CH₂OMOM)C3 or C5The hydroxyl or ether oxygen directs the organolithium base to the adjacent C-H bonds.Alkyl halides, aldehydes, ketones, CO₂, etc.
-CF₃C5The trifluoromethyl group can direct metalation to the adjacent C-H bond.Alkyl halides, aldehydes, ketones, CO₂, etc.

This table is based on established principles of Directed ortho-Metalation and predicts potential outcomes for this compound.

The outcome of a DoM reaction on this substrate would be highly dependent on the reaction conditions, including the choice of organolithium reagent, solvent, and temperature, as well as whether the hydroxyl group is protected. Protection of the acidic proton of the hydroxymethyl group is often necessary to prevent it from quenching the strong base.

Radical-Mediated Pathways for Fluorination

Radical-mediated reactions offer a powerful method for the introduction of fluorine atoms into organic molecules. For this compound, a key target for such a transformation would be the benzylic C-H bond of the hydroxymethyl group. Benzylic C-H bonds are susceptible to hydrogen atom abstraction (HAT) by radical species due to the resonance stabilization of the resulting benzylic radical.

A general mechanism for the radical fluorination of the benzylic position would involve the following steps:

Initiation: Generation of a radical initiator, often through photolysis or thermal decomposition.

Hydrogen Atom Abstraction (HAT): The initiator radical abstracts a hydrogen atom from the hydroxymethyl group of this compound, forming a resonance-stabilized benzylic radical.

Fluorine Atom Transfer: The benzylic radical reacts with a fluorine source to yield the fluorinated product and regenerate a radical species, propagating the chain reaction.

Various fluorinating reagents can be employed in these pathways, including N-fluorosulfonimides (e.g., NFSI) and sources of electrophilic fluorine such as Selectfluor®. Photocatalysis has emerged as a mild and efficient method for generating the necessary radicals under visible light irradiation.

Table 2: Key Steps in a Plausible Radical-Mediated Benzylic Fluorination

StepDescriptionReactantsIntermediates/Products
1. InitiationGeneration of an initiating radical.Photocatalyst + Light or Thermal InitiatorInitiating Radical
2. HATHydrogen Atom Abstraction from the benzylic position.This compound + Initiating RadicalBenzylic Radical
3. FluorinationFluorine atom transfer to the benzylic radical.Benzylic Radical + Fluorinating Agent (e.g., NFSI)[2-bromo-1-fluoro-6-(trifluoromethyl)phenyl]methanol + Propagating Radical

This table outlines a generalized pathway; specific reagents and conditions would influence the efficiency and selectivity of the reaction.

Regioselectivity and Stereochemical Control in Chemical Reactions

Regioselectivity:

The regioselectivity of reactions involving the aromatic ring of this compound is governed by the electronic and steric effects of the existing substituents.

Electrophilic Aromatic Substitution: The trifluoromethyl group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing nature. The bromo group is also deactivating but is ortho, para-directing. The hydroxymethyl group is a weak activating and ortho, para-directing group. The combined influence of these groups would likely direct incoming electrophiles to the C4 and C5 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing trifluoromethyl group can activate the ring towards nucleophilic attack, particularly at positions ortho and para to it. The bromine atom at C2 could potentially be displaced by a strong nucleophile under forcing conditions.

Stereochemical Control:

The hydroxymethyl group introduces a prochiral center at the benzylic carbon. Reactions that proceed through this carbon, such as oxidation to an aldehyde followed by nucleophilic addition, or substitution of the hydroxyl group, can lead to the formation of a stereocenter.

Achieving stereochemical control in such reactions is a significant challenge in synthetic organic chemistry. Chiral catalysts or auxiliaries are often employed to influence the stereochemical outcome. For instance, the asymmetric reduction of the corresponding aldehyde, [2-bromo-6-(trifluoromethyl)benzaldehyde], could provide enantiomerically enriched this compound. Similarly, enzymatic resolutions could be used to separate enantiomers of the racemic alcohol. The steric bulk of the ortho bromo and trifluoromethyl groups would likely play a significant role in influencing the facial selectivity of attacks on the benzylic center.

Preparation of Functionalized this compound Derivatives

The functionalization of this compound primarily involves reactions of the benzylic alcohol. A common strategy to access a variety of derivatives is the conversion of the alcohol to a more reactive leaving group, such as a benzyl bromide. This can be achieved by treating the alcohol with a brominating agent. The resulting benzyl bromide serves as a versatile intermediate for nucleophilic substitution reactions.

For instance, the formation of ethers can be accomplished through Williamson ether synthesis, where the benzyl bromide is reacted with an alkoxide. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general principles of benzyl ether synthesis are applicable. The reaction of a fluorinated benzyl bromide with a monosaccharide, for example, has been used to create fluorinated benzyl ethers as protecting groups in oligosaccharide synthesis. google.com This suggests that the hydroxyl group of this compound could be etherified with various alcohols following its conversion to the corresponding benzyl bromide.

Furthermore, the benzylic alcohol can undergo oxidation to the corresponding aldehyde, 2-bromo-6-(trifluoromethyl)benzaldehyde. This transformation opens up a wide array of synthetic possibilities, including the formation of imines, and further oxidation to the carboxylic acid. The synthesis of 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene via a bromination-oxidation sequence has been reported, indicating the feasibility of such transformations on related systems. nih.gov

The following table summarizes potential functionalization pathways for this compound:

Starting MaterialReagent(s)ProductDerivative Class
This compoundPBr₃ or HBr[2-bromo-6-(trifluoromethyl)phenyl]methyl bromideBenzyl Halide
[2-bromo-6-(trifluoromethyl)phenyl]methyl bromideNaOR'[2-bromo-6-(trifluoromethyl)phenyl]methyl etherEther
This compoundPCC or DMP2-bromo-6-(trifluoromethyl)benzaldehydeAldehyde
2-bromo-6-(trifluoromethyl)benzaldehydeR'NH₂N-([2-bromo-6-(trifluoromethyl)phenyl]methylidene)amineImine
2-bromo-6-(trifluoromethyl)benzaldehydeKMnO₄ or H₂CrO₄2-bromo-6-(trifluoromethyl)benzoic acidCarboxylic Acid

Synthetic Access to Trifluoromethoxy-Substituted Analogues and Ethers

The synthesis of analogues where the bromo substituent is replaced by a trifluoromethoxy (OCF₃) group, and the preparation of trifluoromethyl ethers from the benzylic alcohol, represent significant synthetic challenges due to the unique properties of the trifluoromethoxy group.

The direct conversion of an aryl bromide to an aryl trifluoromethoxide is not a standard transformation. A more common approach involves the conversion of a phenol to a trifluoromethyl ether. This would necessitate the initial conversion of the bromine atom in this compound to a hydroxyl group, a transformation that can be challenging in such a sterically hindered environment. Once the corresponding phenol is obtained, several methods are available for trifluoromethoxylation. These include reacting the phenol with carbon tetrachloride and hydrogen fluoride (B91410) (the Swarts reaction) or with trifluoromethylating agents.

A more direct, albeit potentially low-yielding, approach could involve nucleophilic aromatic substitution of the bromine atom. However, the electron-withdrawing nature of the trifluoromethyl group, while activating the ring for nucleophilic attack, is positioned meta to the bromine, offering less activation compared to an ortho or para positioning.

The synthesis of a trifluoromethyl ether at the benzylic position introduces another layer of complexity. The direct O-trifluoromethylation of alcohols is possible using specialized reagents like O-(trifluoromethyl)dibenzofuranium salts, although these are often prepared in situ at very low temperatures. A more accessible route might involve the conversion of the benzylic alcohol to a good leaving group, such as a bromide or tosylate, followed by nucleophilic substitution with a trifluoromethoxide source, like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). The synthesis of benzyl trifluoromethyl ether from benzyl bromide and a trifluoromethoxide source has been demonstrated. ochemacademy.com

The following table outlines potential synthetic strategies for accessing trifluoromethoxy-substituted analogues and ethers:

Target MoietyProposed Synthetic StrategyKey Transformation
Aryl-OCF₃1. Conversion of Ar-Br to Ar-OH. 2. Trifluoromethoxylation of Ar-OH.Buchwald-Hartwig amination or copper-catalyzed hydroxylation, followed by reaction with a trifluoromethylating agent.
Benzyl-OCF₃1. Conversion of Benzyl-OH to Benzyl-Br. 2. Nucleophilic substitution with a trifluoromethoxide source.Bromination followed by reaction with a reagent like TAS-OCF₃.

Exploration of Nitrogen-Containing Heterocyclic Analogues Derived from Trifluoromethylated Precursors

The [2-bromo-6-(trifluoromethyl)phenyl] moiety serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The bromine atom provides a handle for cyclization reactions, often through palladium-catalyzed cross-coupling or radical-mediated processes.

One common strategy involves the conversion of the benzylic alcohol to other functional groups that can participate in cyclization. For example, oxidation of the alcohol to 2-bromo-6-(trifluoromethyl)benzaldehyde, followed by condensation with an aniline (B41778) derivative, could lead to an imine. This imine could then undergo intramolecular cyclization to form a quinoline (B57606) or related heterocyclic system. The synthesis of 2-trifluoromethylquinolines from 2-nitrobenzaldehydes and enamines has been reported, showcasing a relevant cyclization strategy. rsc.org

Alternatively, the bromo-substituted aromatic ring can be utilized in intramolecular cyclization reactions. For instance, a derivative of this compound with a suitably positioned amine or amide functionality could undergo intramolecular Pd-catalyzed amination (Buchwald-Hartwig reaction) or a radical cyclization to form a six-membered nitrogen heterocycle. beilstein-journals.orgnih.gov The synthesis of quinolines from 2-bromoanilines and ethyl trifluoroacetoacetate is a well-established method that highlights the utility of ortho-bromoanilines in heterocyclic synthesis. nih.gov While this requires conversion of the benzylic alcohol to an amino group, it demonstrates a viable pathway.

The following table presents potential routes to nitrogen-containing heterocycles:

Heterocyclic SystemPrecursor Derived from this compoundCyclization Strategy
Quinoline2-bromo-6-(trifluoromethyl)benzaldehydeCondensation with an aniline followed by intramolecular cyclization.
Dihydroisoquinoline[2-bromo-6-(trifluoromethyl)phenyl]ethylamine derivativeIntramolecular Heck reaction or radical cyclization.
Benzodiazepine2-amino-6-(trifluoromethyl)benzylamine derivativeCondensation with a 1,3-dicarbonyl compound.

Structure-Reactivity Relationships in Brominated and Trifluoromethylated Aryl Systems

The chemical behavior of this compound and its derivatives is profoundly influenced by the steric and electronic effects of the ortho-bromo and trifluoromethyl substituents.

Steric Effects: The bulky bromine atom and the trifluoromethyl group are positioned on either side of the benzylic methanol group. This significant steric hindrance impedes the approach of reagents to both the benzylic position and the adjacent aromatic carbons. organic-chemistry.org This steric crowding can decrease reaction rates for nucleophilic substitution at the benzylic carbon and for electrophilic aromatic substitution on the phenyl ring. For ortho-substituted systems in general, there is a strong preference for substitution at the less hindered para position over the ortho position. youtube.commasterorganicchemistry.com

Electronic Effects: Both the bromine atom and the trifluoromethyl group are strongly electron-withdrawing. The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. youtube.com This deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts alkylation more difficult. libretexts.org Conversely, the electron-withdrawing nature of these substituents can activate the aromatic ring towards nucleophilic aromatic substitution, although the meta-relationship of the trifluoromethyl group to the bromine atom provides less activation than an ortho or para relationship would.

The electron-withdrawing trifluoromethyl group can also influence the reactivity of the benzylic position. For instance, a benzylic trifluoromethyl group has been shown to accelerate 1,6-elimination reactions by stabilizing the transition state. nih.govbiorxiv.org This suggests that the trifluoromethyl group in the [2-bromo-6-(trifluoromethyl)phenyl] system could influence the rates of reactions involving the benzylic alcohol.

The interplay of these steric and electronic effects dictates the regioselectivity and feasibility of synthetic transformations on this challenging scaffold. Understanding these relationships is crucial for the rational design of synthetic routes to novel derivatives and analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual nuclei.

The fluorine nucleus (¹⁹F) is highly sensitive for NMR analysis, and its chemical shift is exceptionally responsive to changes in the local electronic environment. The trifluoromethyl (CF₃) group in [2-bromo-6-(trifluoromethyl)phenyl]methanol serves as a sensitive probe for such variations. The ¹⁹F NMR chemical shift of a CF₃ group is influenced by the polarity of the surrounding medium, a phenomenon critical for understanding molecular interactions.

Studies on various trifluoromethyl-containing aromatic probes have demonstrated that their ¹⁹F chemical shifts exhibit a significant dependence on solvent polarity. For instance, research on thiol-reactive trifluoromethyl tags revealed a greater range of chemical shifts in response to varying solvent polarity, such as in different methanol (B129727)/water mixtures. This sensitivity arises from the solvent's ability to alter the electronic shielding around the fluorine nuclei. While specific experimental data for this compound is not extensively published, the principles established for structurally similar compounds can be applied. It is anticipated that the ¹⁹F chemical shift of the CF₃ group in this molecule would shift in response to changes in solvent, reflecting the degree of solvent-solute interactions. This property is particularly valuable in studies where the molecule is a fragment in a larger system, as the ¹⁹F chemical shift can report on its binding environment.

Table 1: Predicted ¹⁹F NMR Chemical Shift Behavior in Response to Solvent Polarity

Solvent Environment Predicted ¹⁹F Chemical Shift Change Rationale
Non-polar (e.g., Hexane) Upfield shift Reduced solvent-solute interactions lead to increased shielding of the fluorine nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of this compound. By analyzing chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms can be confirmed.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons of the methanol group, and the hydroxyl (OH) proton. The three aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The CH₂ protons, being adjacent to the aromatic ring and the hydroxyl group, would likely appear as a singlet, or a doublet if coupled to the OH proton. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the six aromatic carbons, with their chemical shifts influenced by the bromo and trifluoromethyl substituents. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The methylene carbon (CH₂OH) will also have a characteristic chemical shift.

A complete assignment can be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on analysis of similar structures and standard chemical shift increments. Solvent: CDCl₃)

AtomNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic CH¹H7.2 - 7.8mThree distinct protons on the aromatic ring.
CH₂¹H~4.8sMethylene protons of the alcohol.
OH¹HVariablebr sHydroxyl proton, position and shape are solvent/concentration dependent.
C-Br¹³C~125sCarbon atom bonded to bromine.
C-CF₃¹³C~130qCarbon atom bonded to the CF₃ group, split by fluorine.
Aromatic C-H¹³C128 - 135dAromatic carbons bonded to hydrogen.
C-CH₂OH¹³C~138sAromatic carbon bonded to the methanol group.
CF₃¹³C~124qTrifluoromethyl carbon, split by fluorine.
CH₂OH¹³C~63tMethylene carbon of the alcohol.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most prominent of these is the broad O-H stretching band from the alcohol group, typically appearing in the region of 3200-3600 cm⁻¹. The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching of the primary alcohol will give a strong band around 1050 cm⁻¹. libretexts.org The vibrations involving the trifluoromethyl and bromo substituents also give rise to characteristic absorptions in the fingerprint region (below 1300 cm⁻¹).

FT-IR is also highly effective for reaction monitoring. For example, in an oxidation reaction of the alcohol to the corresponding aldehyde, the disappearance of the broad O-H stretch and the appearance of a strong C=O stretching band around 1700 cm⁻¹ would be clearly observable.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretching 3200 - 3600 Strong, Broad
Aromatic (C-H) Stretching 3010 - 3100 Medium
Aromatic (C=C) Stretching 1450 - 1600 Medium to Weak
Alcohol (C-O) Stretching 1000 - 1260 Strong
Trifluoromethyl (C-F) Stretching 1100 - 1300 Strong

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the determination of the elemental formula. The molecular weight of this compound is 255.03 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner, providing a "fingerprint" that aids in structural confirmation. The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity (M⁺ and M+2) separated by two mass units, characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). whitman.edu

Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Loss of a hydrogen atom from the benzylic position.

Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of the CH₂OH group.

Dehydration: Loss of a water molecule (H₂O, 18 Da). libretexts.org

Loss of the bromine atom or the trifluoromethyl group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
254/256 [M-H]⁺ Loss of a hydrogen radical.
237/239 [M-H₂O]⁺ Dehydration (loss of water).
175 [M-Br]⁺ Loss of a bromine radical.

X-ray Crystallography for Solid-State Structural Conformation of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound itself may not be publicly available, analysis of closely related structures, such as 2-bromobenzyl alcohol, provides valuable insights into its likely solid-state conformation. nih.gov

Based on related structures, it is expected that the phenyl ring is planar. The substituents—bromo, trifluoromethyl, and methanol groups—will cause some steric strain, which may result in slight out-of-plane deviations and distortions of the bond angles from ideal values.

Computational and Theoretical Investigations of 2 Bromo 6 Trifluoromethyl Phenyl Methanol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations would be the foundation for understanding the molecule's properties. Researchers would optimize the molecule's three-dimensional geometry to find its most stable energetic state. From this optimized structure, a wealth of electronic properties can be calculated. These studies provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

A key component of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. researchgate.netuni-muenchen.de Conversely, the LUMO indicates the region most likely to accept electrons, highlighting its electrophilic character. researchgate.netuni-muenchen.de The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Hypothetical FMO Data Table for [2-bromo-6-(trifluoromethyl)phenyl]methanol

Parameter Expected Value Range Significance
EHOMO Negative (eV) Electron-donating ability
ELUMO Positive or less negative (eV) Electron-accepting ability

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual guide to the electrostatic potential on the surface of a molecule. researchgate.netwolfram.com It uses a color scale to identify charge distribution: red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. wolfram.comnih.gov Green and yellow areas represent regions of neutral or intermediate potential. For this compound, one would expect negative potential around the oxygen atom of the methanol (B129727) group and potentially the bromine atom, with positive potential near the hydrogen atoms of the hydroxyl and methyl groups.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

NCI analysis is used to visualize and understand weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, both within a molecule (intramolecular) and between molecules (intermolecular). nih.govresearchgate.net These interactions are crucial for understanding the compound's physical properties, crystal packing, and how it might interact with other molecules, such as biological receptors. The analysis generates isosurfaces that are color-coded to differentiate between attractive and repulsive forces.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, like the C-C bond connecting the phenyl ring to the methanol group in this compound, can exist in various spatial arrangements called conformations. Conformational analysis involves calculating the energy of the molecule as these bonds are rotated to map out the potential energy surface. researchgate.net This allows for the identification of the most stable, low-energy conformers and the energy barriers required for interconversion between them.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimentally obtained data to validate the accuracy of the computational model and the calculated molecular structure. journalijar.com A strong correlation between theoretical and experimental data lends confidence to the other computational predictions.

Advanced Quantum Chemical Calculations for Reaction Mechanism Elucidation

Should this compound be involved in a chemical reaction, advanced quantum chemical calculations can be employed to map out the entire reaction pathway. This involves identifying the structures of transition states and intermediates, and calculating the activation energies for each step. Such studies are invaluable for understanding reaction kinetics and mechanisms, which can aid in the optimization of synthetic routes or in understanding its metabolic fate.

Role As a Key Building Block and Intermediate in Complex Molecule Synthesis

Utility in the Construction of Pharmaceutical Intermediates (Generic Chemical Precursors)

The trifluoromethylphenyl motif is a well-established pharmacophore found in numerous active pharmaceutical ingredients (APIs). The inclusion of a trifluoromethyl group can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity. nih.gov Consequently, intermediates bearing this functional group, such as [2-bromo-6-(trifluoromethyl)phenyl]methanol, are of considerable interest in medicinal chemistry.

While direct synthesis of specific drug precursors from this compound is not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of widely-used pharmaceuticals suggests its potential utility. For instance, trifluoromethylphenyl derivatives are key components in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin (B10506) reuptake inhibitors (SSRIs). The bromo and hydroxymethyl functionalities on this compound offer synthetic handles for elaboration into more complex structures analogous to those seen in established drug synthesis pathways.

Table 1: Potential Pharmaceutical Precursors from this compound

Precursor Type Potential Synthetic Transformation Target Drug Class (Example)
Diaryl pyrazoles Conversion to a ketone, followed by condensation with a hydrazine (B178648) derivative. NSAIDs (e.g., Celecoxib analogues)
Phenoxy-propylamines Etherification of the hydroxymethyl group and subsequent amination. SSRIs (e.g., Fluoxetine analogues)

Application in Agrochemical Compound Synthesis (Chemical Intermediates)

The trifluoromethyl group is also a prevalent feature in modern agrochemicals, contributing to their potency and stability. nih.gov A significant portion of recently developed pesticides contain at least one fluorine atom, with the trifluoromethyl group being particularly common in aromatic scaffolds. researchgate.net

The synthesis of many commercial herbicides and pesticides involves intermediates containing a trifluoromethylphenyl moiety. nih.gov For example, trifluoromethyl-substituted pyridines are key structural motifs in a number of successful agrochemicals. nbinno.com The bromo- and hydroxymethyl- groups of this compound could be chemically manipulated to construct such heterocyclic systems or to be incorporated into other classes of agrochemicals. The bromo-substituent, for instance, can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a common strategy in the synthesis of complex agrochemical structures.

Scaffold for Materials Science Applications (e.g., organic electronics, specialized polymers)

In materials science, the introduction of fluorine atoms into organic molecules can profoundly influence their electronic properties and solid-state packing, making them suitable for applications in organic electronics. nih.gov Fluorinated materials often exhibit lower HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation. nih.gov

While specific applications of this compound in this field are not well-documented, its structure suggests potential as a monomer or a scaffold for creating novel organic materials. The trifluoromethyl group can enhance the electron-accepting properties of the aromatic ring, and the bromo- and hydroxymethyl- groups provide sites for polymerization or for attachment to other functional moieties. For example, it could potentially be used in the synthesis of specialized polymers with tailored dielectric properties or as a component in the design of materials for organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Precursor for Catalytic Ligands and Organometallic Reagents

The development of novel ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry. Phosphine (B1218219) ligands, in particular, are widely used, and their electronic and steric properties can be fine-tuned by the substituents on the phosphorus atom. The presence of a trifluoromethyl group on a phenylphosphine (B1580520) ligand can significantly impact the catalytic activity of the corresponding metal complex.

This compound can serve as a precursor to such specialized ligands. The hydroxymethyl group can be converted to a variety of other functional groups, or the bromo-substituent can be displaced by a phosphine moiety through a nucleophilic substitution or a cross-coupling reaction. beilstein-journals.org

Furthermore, the bromo-substituent allows for the facile generation of organometallic reagents, such as Grignard reagents. researchgate.net The corresponding Grignard reagent, [2-hydroxymethyl-6-(trifluoromethyl)phenyl]magnesium bromide, would be a valuable nucleophilic intermediate for the synthesis of a variety of other trifluoromethyl-substituted aromatic compounds.

Table 2: Potential Derivatives of this compound for Catalysis

Derivative Class Synthetic Approach Potential Application
Phosphine Ligands Conversion of the bromo group to a phosphine. Homogeneous catalysis
N-Heterocyclic Carbene (NHC) Precursors Multi-step synthesis involving amination and cyclization. Organocatalysis and transition metal catalysis

Conclusion and Future Research Perspectives

Summary of Current Research Trends and Accomplishments

[2-bromo-6-(trifluoromethyl)phenyl]methanol has emerged as a significant intermediate in medicinal chemistry and materials science. Its utility stems from the distinct reactivity imparted by the electronically withdrawing trifluoromethyl group and the versatile bromine atom, both positioned ortho to a reactive hydroxymethyl group. Current research trends indicate its primary application as a scaffold for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures.

The trifluoromethyl group enhances the metabolic stability and lipophilicity of target molecules, properties highly desirable in drug discovery. The bromine atom serves as a versatile handle for a wide array of chemical transformations, including cross-coupling reactions, lithiation-substitution sequences, and amination reactions. This dual functionality allows for the sequential and regioselective introduction of various substituents, making it a powerful tool for building molecular diversity.

Accomplishments in the field include the successful incorporation of the this compound moiety into novel kinase inhibitors and compounds with potential agrochemical applications. Its role as a key intermediate allows for the construction of elaborate structures that would be difficult to access through other synthetic routes.

Identification of Unexplored Reaction Pathways and Synthetic Challenges

Despite its utility, the synthesis and manipulation of this compound are not without their challenges. The steric hindrance imposed by the two ortho substituents can significantly impact the reactivity of the benzylic alcohol and the aromatic ring. This steric crowding can hinder access to the reactive sites, often necessitating harsher reaction conditions or the use of specialized catalysts.

One of the primary synthetic challenges lies in the selective functionalization of the aromatic ring without affecting the hydroxymethyl group. Conversely, reactions involving the alcohol can be complicated by the electronic effects of the ortho substituents.

Unexplored reaction pathways represent a fertile ground for future research. For instance, the intramolecular cyclization of derivatives of this compound could provide access to novel tricyclic ring systems. The development of new catalytic systems that can overcome the steric hindrance and enable milder reaction conditions for cross-coupling and C-H activation reactions at the positions adjacent to the existing substituents is another area ripe for exploration. Furthermore, investigating the diastereoselective reactions of the chiral center that can be generated from the benzylic alcohol remains a largely untapped area.

Potential for Novel Derivative Synthesis and Functionalization

The strategic placement of the bromo and trifluoromethyl groups on the phenyl ring of this compound provides a blueprint for the synthesis of a vast array of novel derivatives. The bromine atom is a key functional group that allows for the introduction of various substituents through well-established methodologies.

Below is a table summarizing potential functionalization strategies for generating novel derivatives:

Reaction TypeReagents and ConditionsPotential Derivative Class
Suzuki CouplingPalladium catalyst, boronic acid/esterBiaryl compounds
Sonogashira CouplingPalladium/copper catalyst, terminal alkyneAryl alkynes
Buchwald-Hartwig AminationPalladium catalyst, amineAryl amines
Stille CouplingPalladium catalyst, organostannaneAryl stannanes
Heck CouplingPalladium catalyst, alkeneAryl alkenes
Lithiation-Substitutionn-Butyllithium, electrophileVariously substituted aromatics
NitrationNitrating agentNitro-substituted derivatives

These transformations can be used to introduce a wide range of functional groups, including alkyl, aryl, heteroaryl, amino, and cyano groups. The resulting derivatives can then be further modified at the hydroxymethyl position, for example, through oxidation to the corresponding aldehyde or carboxylic acid, or conversion to an ether or ester. This multi-pronged approach to functionalization allows for the systematic exploration of chemical space and the generation of libraries of compounds for screening in various applications.

Emerging Computational Methods in Predicting Reactivity and Properties

The complexity of reactions involving sterically hindered and electronically distinct substituents, as seen in this compound, makes the prediction of reaction outcomes challenging. Emerging computational methods are poised to play a crucial role in overcoming these challenges.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict transition state energies, and rationalize observed regioselectivities. By understanding the energetic barriers of different potential reaction pathways, researchers can optimize reaction conditions to favor the desired product. For instance, DFT studies could elucidate the subtle electronic effects of the trifluoromethyl group on the reactivity of the bromine atom in various cross-coupling reactions.

Machine learning (ML) models are also becoming increasingly powerful tools for predicting chemical reactivity. rsc.orgrsc.orgacs.orgresearchgate.netnih.gov By training on large datasets of known reactions, ML algorithms can learn to predict the outcome of new transformations with a high degree of accuracy. For a molecule like this compound, an ML model could predict the most likely site of reaction for a given set of reagents and conditions, thereby guiding experimental design and reducing the need for extensive empirical optimization.

The integration of these computational approaches into the research workflow will undoubtedly accelerate the discovery of novel reaction pathways and the rational design of new derivatives based on the this compound scaffold. This synergy between computational prediction and experimental validation will be instrumental in unlocking the full synthetic potential of this versatile building block.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing [2-bromo-6-(trifluoromethyl)phenyl]methanol?

  • Methodological Answer : The compound can be synthesized via reduction of the corresponding aldehyde precursor, 2-bromo-6-(trifluoromethyl)benzaldehyde, using sodium borohydride (NaBH₄) in ethanol or methanol under controlled temperatures (0–25°C). Post-reduction, purification is achieved via recrystallization (hexane/ethyl acetate) or column chromatography. This approach ensures high yield (>85%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure, particularly the hydroxymethyl (–CH₂OH), bromine, and trifluoromethyl (–CF₃) groups. Mass spectrometry (MS) provides molecular weight verification (e.g., m/z 269 [M+H]⁺), while infrared (IR) spectroscopy identifies O–H and C–F stretches. High-performance liquid chromatography (HPLC) ensures purity (>99%) under reverse-phase conditions .

Q. How can this compound be purified to avoid byproducts?

  • Methodological Answer : After synthesis, liquid-liquid extraction (ethyl acetate/water) removes polar impurities. Subsequent recrystallization in hexane:ethyl acetate (9:1) yields high-purity crystals. For complex mixtures, silica gel chromatography with a gradient eluent (e.g., 0–30% ethyl acetate in hexane) resolves structural analogs .

Advanced Research Questions

Q. How do electronic effects of bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group meta to bromine reduces electron density at the aryl ring, enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Bromine’s leaving group ability is modulated by steric hindrance from the –CF₃ group. Density Functional Theory (DFT) calculations (using B3LYP/6-31G*) predict activation barriers for regioselective coupling at the brominated position .

Q. What computational strategies predict the regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound?

  • Methodological Answer : DFT-based electrostatic potential maps and Fukui indices identify electron-deficient sites. For SNAr, the bromine position (para to –CF₃) is most reactive due to cumulative electron withdrawal. Solvent effects (e.g., DMSO vs. THF) are modeled using the SMD continuum model to optimize reaction conditions .

Q. How does the compound’s bioactivity compare to its chloro and iodo analogs in enzyme inhibition assays?

  • Methodological Answer : Comparative studies using kinase inhibition assays (e.g., EGFR or JAK2) reveal that bromine’s moderate electronegativity and size balance binding affinity and steric compatibility. Iodo analogs show higher lipophilicity (logP +0.5) but lower solubility, while chloro derivatives exhibit weaker inhibition (IC₅₀ values 2–3× higher). Structure-activity relationship (SAR) models highlight bromine’s optimal halogen size for target engagement .

Key Notes

  • Synthesis : Prioritize NaBH₄ reduction for scalability and purity .
  • Characterization : Combine NMR and MS for unambiguous structural confirmation .
  • Computational Modeling : Use DFT to predict reactivity and optimize reaction design .
  • Biological Studies : Focus on halogen-dependent SAR for targeted drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.